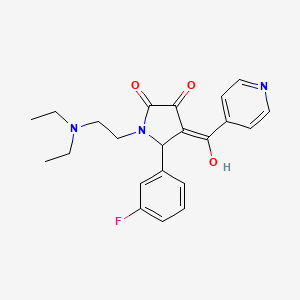
1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24FN3O3 and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of novel compounds related to 1-(2-(diethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one have been explored for potential antipsychotic properties. For instance, derivatives with hydroxy and imine functionalities were synthesized as possible replacements for amino and ketone groups in earlier series. These compounds showed promising antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting a novel approach to antipsychotic drug design Wise et al., 1987.
Optical and Photophysical Properties
Research on derivatives with diethylamino groups has investigated their optical and photophysical properties for potential application in organic semiconductors. Studies have shown that the attachment of diethylamino and methoxy moieties to certain compounds significantly impacts their absorption spectra, fluorescence quantum yields, and electronic communication, indicating potential applications in organic electronics Briseño-Ortega et al., 2018.
Antibacterial and Antiviral Activities
Compounds incorporating the diethylaminoethyl group have been synthesized and evaluated for their antibacterial and antiviral activities. These studies have revealed that specific structural modifications can enhance the antimicrobial properties of such compounds, offering insights into the development of new therapeutic agents Gein et al., 2006.
Synthesis of Heterocyclic Compounds
Research has also focused on synthesizing heterocyclic compounds using diethylaminoethyl-related precursors. These studies have led to the development of various heterocyclic structures with potential pharmacological applications, demonstrating the versatility of these compounds in synthesizing biologically active molecules Kobayashi et al., 2001.
Chemosensor Development
Diethylaminoethyl derivatives have been explored in the design of chemosensors for monitoring metal ion concentrations in biological and aqueous samples. These chemosensors exhibit remarkable fluorescence enhancement in the presence of specific ions, highlighting their potential for environmental monitoring and biomedical applications Park et al., 2015.
特性
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-3-25(4-2)12-13-26-19(16-6-5-7-17(23)14-16)18(21(28)22(26)29)20(27)15-8-10-24-11-9-15/h5-11,14,19,27H,3-4,12-13H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSSHUNXDNSCCC-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

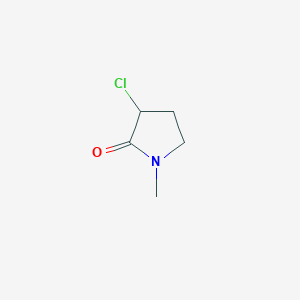
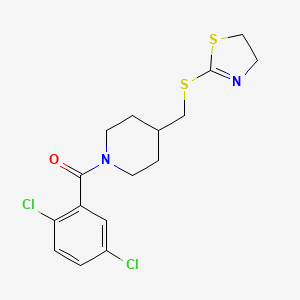
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2615025.png)
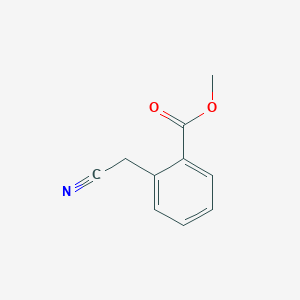
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
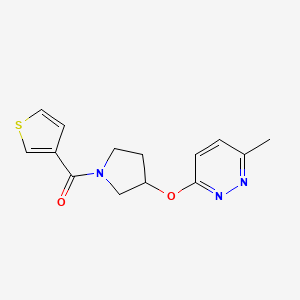
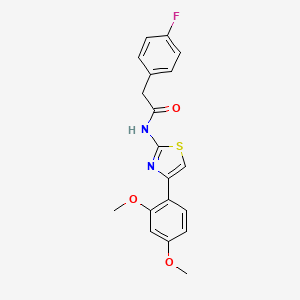

![2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2615035.png)
![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)
![1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2615038.png)
![2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2615040.png)
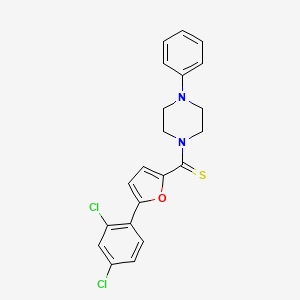
![Methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate](/img/structure/B2615042.png)